6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester
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Overview
Description
6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester is a chemical compound with a complex structure that includes a nicotinic acid core substituted with hydroxymethyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester typically involves multiple steps. One common method starts with the preparation of the nicotinic acid derivative, followed by the introduction of the hydroxymethyl and methoxy groups through specific reactions. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the ester group yields an alcohol .
Scientific Research Applications
6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid: Lacks the ester group but shares similar structural features.
4-Methoxy-5-methyl-nicotinic Acid Methyl Ester: Lacks the hydroxymethyl group.
6-(Hydroxymethyl)-nicotinic Acid Methyl Ester: Lacks the methoxy and methyl groups.
Uniqueness
6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6-8(5-12)11-4-7(9(6)14-2)10(13)15-3/h4,12H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOMTPTWOTTOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CO)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739030 |
Source
|
Record name | Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251762-18-1 |
Source
|
Record name | Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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